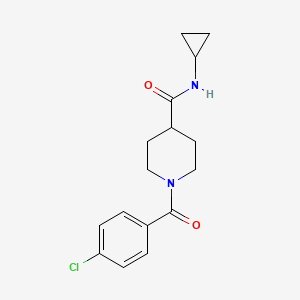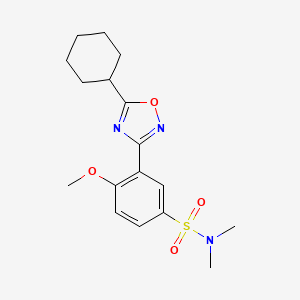
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide, also known as CDOMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDOMe is a sulfonamide derivative that possesses a unique structure, making it an attractive target for synthetic chemists.
Applications De Recherche Scientifique
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has also been used as a fluorescent probe for detecting metal ions and as a building block for synthesizing new materials.
Mécanisme D'action
The mechanism of action of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and physiological effects:
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and purification, and its stable nature. However, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide also has some limitations, such as its low solubility in water, which can make it challenging to use in biological assays.
Orientations Futures
There are several future directions for 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide research, including the development of new synthetic methods for 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide derivatives with improved properties, such as increased solubility and bioavailability. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide could also be used as a building block for synthesizing new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid with 4-methoxy-N,N-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide, which can be purified using various techniques such as column chromatography or recrystallization. The yield of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Propriétés
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-20(2)25(21,22)13-9-10-15(23-3)14(11-13)16-18-17(24-19-16)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNMIKMFXSSDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


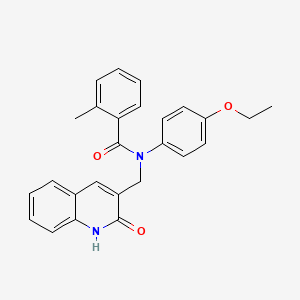

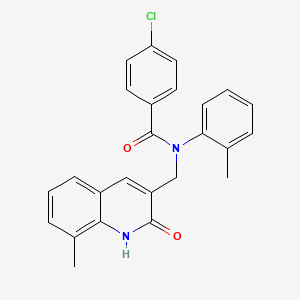

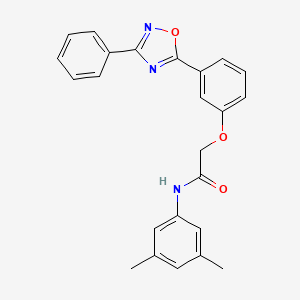
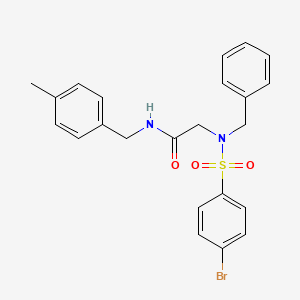
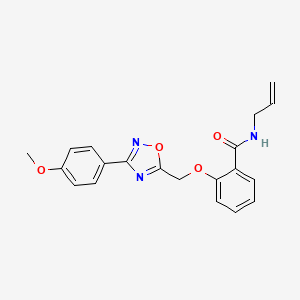
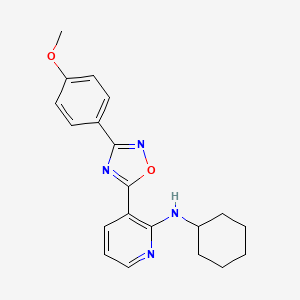
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
